7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
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Overview
Description
7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that features both a pyrazole and a naphthyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step procedures. One common method starts with the preparation of the pyrazole ring, followed by its integration into the naphthyridine framework. The reaction conditions often include the use of catalysts such as triethylene diamine (DABCO) and solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or naphthyridine rings .
Scientific Research Applications
7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with molecular targets such as kinases. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and naphthyridine derivatives, such as:
- 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine
- 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Uniqueness
What sets 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine apart is its specific combination of the pyrazole and naphthyridine rings, which may confer unique biological activities and chemical reactivity. Its potential as a kinase inhibitor also highlights its uniqueness in medicinal chemistry .
Properties
IUPAC Name |
7-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-16-8-10(7-14-16)11-5-4-9-3-2-6-13-12(9)15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPXAOIFHWNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(CCCN3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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